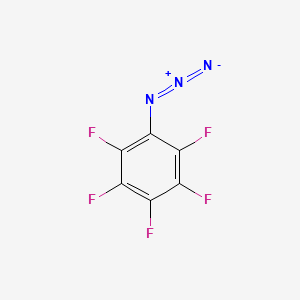

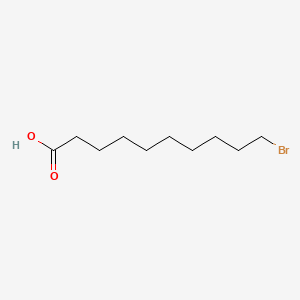

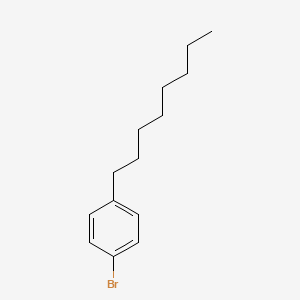

![molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6](/img/structure/B1266271.png)

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Übersicht

Beschreibung

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is a chemical compound with the molecular formula C10H22O3Si . It is a colorless liquid and is used in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product .

Synthesis Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis

The molecule contains a total of 36 atoms. There are 22 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms . It contains total 35 bond(s); 13 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in the pharmaceutical industry due to their biological activities .

Use as a Protecting Reagent

The tert-butyldimethylsilyloxy group is approximately 10,000 times more hydrolytically stable and holds more promise for applications as a protecting group . It can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids .

Preparation of Isoxazoline N-Oxides

The compound can be used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . These N-oxides have potential applications in organic synthesis.

Use in Silylation Reactions

The compound has been used in silylation reactions, which are important in the field of organic synthesis . Silylation is a process where a silicon atom is introduced into a molecule, which can improve the molecule’s stability and reactivity .

5. Use in the Synthesis of Indole Derivatives The compound has been used in the synthesis of indole derivatives . Indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

6. Use in the Synthesis of Alcohols The compound can be used in the synthesis of alcohols . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Wirkmechanismus

Target of Action

It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess various biological activities, suggesting that 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid may interact with similar targets.

Mode of Action

It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given its role as a precursor to biologically active compounds, it is likely that it may influence the synthesis of these compounds and thus affect the associated biochemical pathways .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

Its role as a precursor to biologically active compounds suggests that it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid can be influenced by various environmental factors. For instance, it is known to react slowly with moisture or water , indicating that its stability and efficacy may be affected by humidity. Furthermore, it is acid-sensitive , suggesting that its action may be influenced by the pH of the environment.

Eigenschaften

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZSPIXTLWDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988881 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid | |

CAS RN |

69171-62-6 | |

| Record name | Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

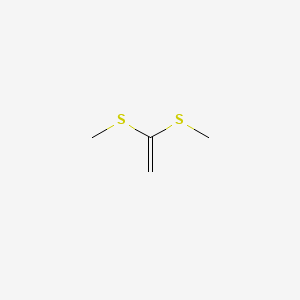

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)